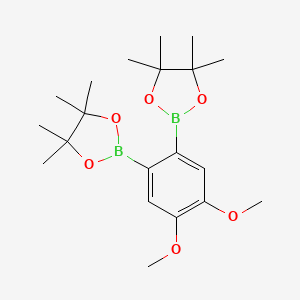

![molecular formula C12H11F3N2O2S2 B2471745 2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-92-3](/img/structure/B2471745.png)

2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a mercapto group (-SH), a trifluoromethyl group (-CF3), and a tetrahydrothieno group, which is a sulfur-containing heterocycle.

Scientific Research Applications

Chemistry of Mercapto-imidazole Derivatives

The study of mercapto-imidazole derivatives reveals their importance in synthetic chemistry, particularly in the synthesis of formyl derivatives of imidazoles. These compounds exhibit mesoionic forms due to their high acidities and the presence of a basic ring nitrogen atom, suggesting their potential as intermediates in the synthesis of various organic compounds (Kvitko, Khozeeva, & El'tsov, 1979). Similarly, the cyclization reactions of mercapto-pyrimido thieno quinoxalinone derivatives show the versatility of mercapto compounds in forming a range of heterocyclic compounds, hinting at the potential for creating diverse molecules with tailored properties (Moustafa & Badr, 1996).

Molecular Electronic Structure Analysis

The electronic structure of imidazole derivatives has been analyzed, indicating that methyl and mercapto substituents affect the molecule's chemical hardness and electronegativity. This insight is crucial for designing inhibitors with increased effectiveness against corrosion, showcasing the role of mercapto-imidazole derivatives in materials science (Kovačević & Kokalj, 2011).

Synthesis and Biological Activity

Mercapto-imidazole derivatives have been synthesized and evaluated for their biological activities. For instance, novel compounds with anti-inflammatory properties were synthesized, demonstrating the potential of these derivatives in medicinal chemistry (Maeda et al., 1984). Additionally, the synthesis of bioactive tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives further exemplifies the application of mercapto-imidazole derivatives in developing new pharmaceuticals (Ashalatha et al., 2007).

Properties

IUPAC Name |

5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-2-1-3-8(4-7)17-10-6-21(18,19)5-9(10)16-11(17)20/h1-4,9-10H,5-6H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDQQQCPBZFCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)

![ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2471667.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)

![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)

![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)